ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate
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Overview
Description
Scientific Research Applications
Crystal Structure Analysis
The study by Faizi et al. (2016) discusses the crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), showcasing the molecular conformation and interactions within the crystal lattice. This research provides insights into the structural attributes that could influence the reactivity and interaction of similar compounds (Faizi, Ahmad, & Golenya, 2016).
Synthesis and Biological Activity
Several studies have been conducted on the synthesis of derivatives containing the ethyl piperazine-1-carboxylate structure, exploring their antimicrobial and biological activities. Başoğlu et al. (2013) reported on the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited moderate antimicrobial activity, highlighting the potential of these derivatives in therapeutic applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Molecular Hybridization for Drug Discovery
The design and synthesis of molecules for specific biological targets is a critical area of research. A study by Reddy et al. (2014) focused on creating benzofuran and benzo[d]isothiazole derivatives for inhibiting Mycobacterium tuberculosis DNA GyrB. The molecular hybridization approach led to the identification of compounds with significant inhibitory activity, demonstrating the potential of such derivatives in developing new antitubercular agents (Reddy et al., 2014).
Antimicrobial and Anticancer Activities
Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity. Their findings showed variable and modest activity against investigated bacteria and fungi strains. This highlights the potential application of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Furthermore, Sharma et al. (2014) explored carbazole derivatives for antibacterial, antifungal, and anticancer activities, indicating the broad therapeutic potential of these molecules (Sharma, Kumar, & Pathak, 2014).
Mechanism of Action
Target of Action
The compound contains a benzothiazole moiety, which is known to be biologically active and is found in many pharmacologically important compounds . Benzothiazoles have been found to exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Biochemical Pathways
Benzothiazole derivatives have been found to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Benzothiazole derivatives are generally well absorbed and distributed in the body due to their lipophilic nature .
Result of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Future Directions
Properties
IUPAC Name |
ethyl 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-2-23-17(22)21-9-7-20(8-10-21)12-13(11-18)16-19-14-5-3-4-6-15(14)24-16/h3-6,12H,2,7-10H2,1H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCLOUIAKIKVOC-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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